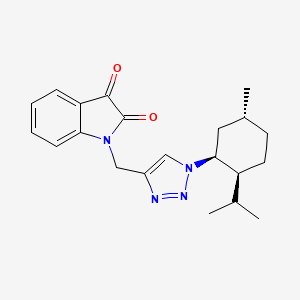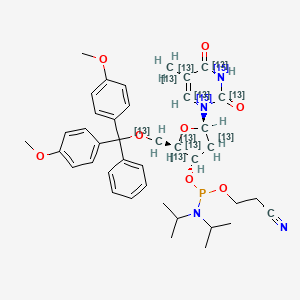
PROTAC IRAK4 ligand-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC IRAK4 ligand-3 is a compound used in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is significant in the field of cancer research and autoimmune diseases due to its ability to target and degrade IRAK4, a kinase involved in inflammatory and immune responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 ligand-3 involves the creation of a heterobifunctional molecule that includes an IRAK4-binding ligand, a linker, and an E3 ubiquitin ligase recruiting ligand. The synthetic route typically involves the following steps:
Synthesis of the IRAK4-binding ligand: This step involves the preparation of a molecule that can specifically bind to IRAK4.
Linker attachment: A linker molecule is synthesized and attached to the IRAK4-binding ligand.
E3 ubiquitin ligase ligand attachment: The final step involves attaching a ligand that can recruit an E3 ubiquitin ligase to the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反应分析
Types of Reactions
PROTAC IRAK4 ligand-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
PROTAC IRAK4 ligand-3 has several scientific research applications, including:
Chemistry: Used in the study of protein degradation and the development of new synthetic methods.
Biology: Used to investigate the role of IRAK4 in cellular signaling pathways and immune responses.
Medicine: Used in the development of new therapies for cancer and autoimmune diseases by targeting and degrading IRAK4.
Industry: Used in the production of PROTACs for research and therapeutic purposes
作用机制
PROTAC IRAK4 ligand-3 exerts its effects by binding to IRAK4 and recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of IRAK4. The degradation of IRAK4 disrupts its role in signaling pathways, leading to the inhibition of inflammatory and immune responses .
相似化合物的比较
Similar Compounds
PROTAC IRAK4 Degrader-7: Another compound used in the degradation of IRAK4.
KT-474: A PROTAC molecule that targets IRAK4 for degradation
Uniqueness
PROTAC IRAK4 ligand-3 is unique due to its specific binding affinity for IRAK4 and its ability to recruit E3 ubiquitin ligase for targeted degradation. This specificity and efficiency make it a valuable tool in research and therapeutic applications .
属性
分子式 |
C23H25F2N7O3 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
N-[3-(difluoromethyl)-1-(4-formylcyclohexyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H25F2N7O3/c24-21(25)20-18(10-32(29-20)14-3-1-13(11-33)2-4-14)27-23(34)17-8-26-31-6-5-19(28-22(17)31)30-9-16-7-15(30)12-35-16/h5-6,8,10-11,13-16,21H,1-4,7,9,12H2,(H,27,34)/t13?,14?,15-,16-/m1/s1 |
InChI 键 |
FONMEYJFOROCKC-QDIHITRGSA-N |
手性 SMILES |
C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5C[C@H]6C[C@@H]5CO6 |
规范 SMILES |
C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5CC6CC5CO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)




![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)




![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)


